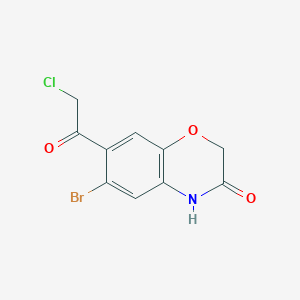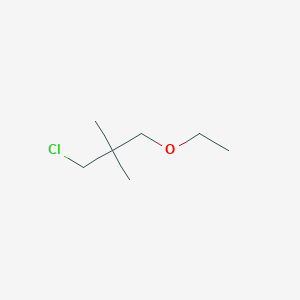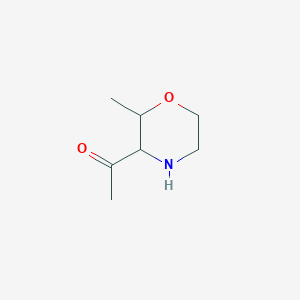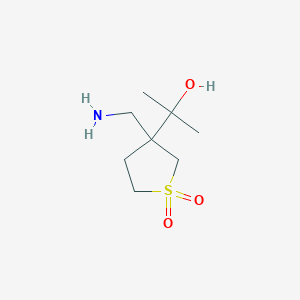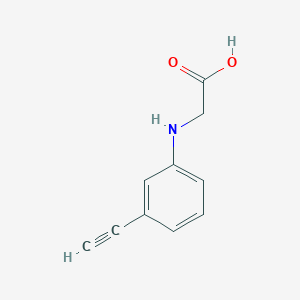
(3-Ethynylphenyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethynylphenyl)glycine is an organic compound with the molecular formula C10H9NO2 It is a derivative of glycine, an amino acid, and features an ethynyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylphenyl)glycine typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: (3-Ethynylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of (3-Ethylphenyl)glycine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学研究应用
(3-Ethynylphenyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to glycine.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of certain enzymes or receptors.
作用机制
The mechanism of action of (3-Ethynylphenyl)glycine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the glycine moiety can mimic the natural amino acid, potentially inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.
相似化合物的比较
Phenylglycine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
(4-Ethynylphenyl)glycine: Similar structure but with the ethynyl group in the para position, which can affect its reactivity and interaction with biological targets.
(3-Bromophenyl)glycine: Contains a bromine atom instead of an ethynyl group, leading to different chemical and biological properties.
Uniqueness: (3-Ethynylphenyl)glycine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
2-(3-ethynylanilino)acetic acid |
InChI |
InChI=1S/C10H9NO2/c1-2-8-4-3-5-9(6-8)11-7-10(12)13/h1,3-6,11H,7H2,(H,12,13) |
InChI 键 |
KBYIOTNEFIUIER-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC=C1)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)
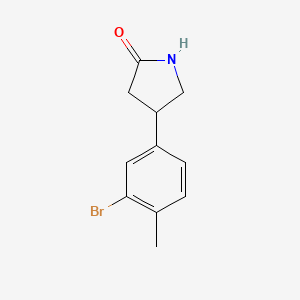
![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
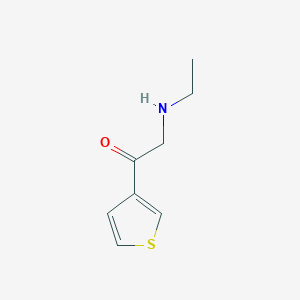
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)
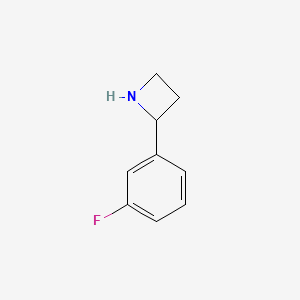
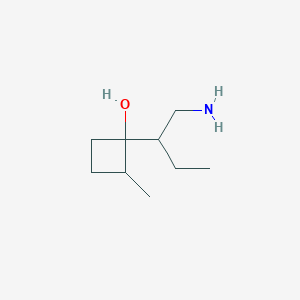
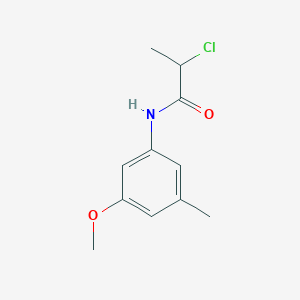
methanol](/img/structure/B13172399.png)
